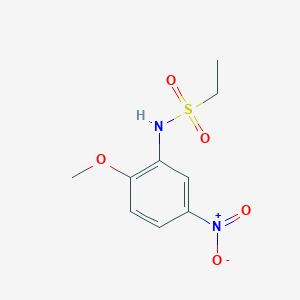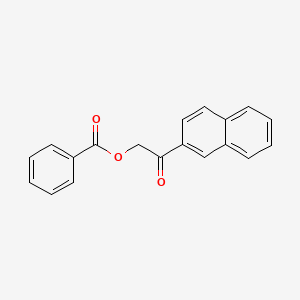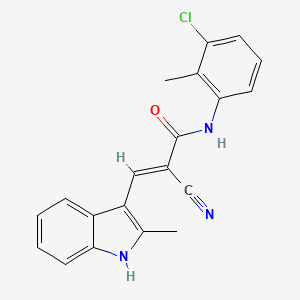
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science. This compound is also known as CMI-977 or TLR7 agonist and is synthesized through a specific method as discussed below.
作用机制
The mechanism of action of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide involves the activation of TLR7, which is a pattern recognition receptor that recognizes viral RNA and triggers an immune response. Upon activation, TLR7 signals through the MyD88 pathway, leading to the activation of transcription factors such as NF-κB and IRF7. These transcription factors then induce the production of cytokines such as interferons and pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. The activation of TLR7 by this compound leads to the production of cytokines that play a critical role in the immune response against viral and bacterial infections. Additionally, this compound has been shown to have anti-tumor activity in various cancer cell lines.
实验室实验的优点和局限性
One of the primary advantages of using N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide in lab experiments is its ability to activate the TLR7 pathway, which is essential for studying the immune response against viral and bacterial infections. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.
未来方向
The potential applications of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide in scientific research are vast. One future direction for this compound is in the development of vaccines against viral and bacterial infections. Another future direction is in the development of cancer therapeutics that target the TLR7 pathway. Additionally, this compound has potential applications in the field of material science, where it can be used to develop new materials with unique properties.
Conclusion:
In conclusion, this compound is a chemical compound that has significant potential in various fields such as medicine, agriculture, and material science. Its ability to activate the TLR7 pathway makes it an essential tool for studying the immune response against viral and bacterial infections. Further research is needed to explore the full potential of this compound in scientific research.
合成方法
The synthesis of N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide involves a multi-step process that requires expertise in organic chemistry. The synthesis starts with the reaction of 2-methyl-1H-indole-3-carbaldehyde with malononitrile in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3-chloro-2-methylbenzaldehyde in the presence of a catalyst such as piperidine to form an intermediate compound. This intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product.
科学研究应用
N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)acrylamide has been extensively studied for its potential applications in scientific research. One of the primary applications of this compound is in the field of immunology, where it has been shown to activate the Toll-like receptor 7 (TLR7) pathway. This activation leads to the production of cytokines that play a crucial role in the immune response against viral and bacterial infections.
属性
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-2-cyano-3-(2-methyl-1H-indol-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O/c1-12-17(21)7-5-9-18(12)24-20(25)14(11-22)10-16-13(2)23-19-8-4-3-6-15(16)19/h3-10,23H,1-2H3,(H,24,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMOJOJZBCUXCMF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=C(NC3=CC=CC=C32)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=C(NC3=CC=CC=C32)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


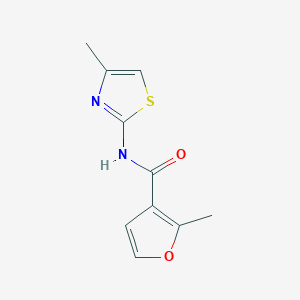

![N-(2,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5862433.png)

![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B5862446.png)
![N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5862448.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]butanamide](/img/structure/B5862449.png)

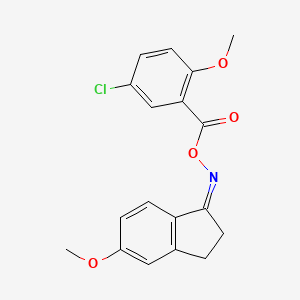
![1-[(2-phenylvinyl)sulfonyl]indoline](/img/structure/B5862472.png)
